molecular formula C18H23NO6 B1680630 Riddelline CAS No. 23246-96-0

Riddelline

Cat. No.: B1680630
CAS No.: 23246-96-0
M. Wt: 349.4 g/mol
InChI Key: SVCNNZDUGWLODJ-RAYFHMIRSA-N
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Biochemical Analysis

Biochemical Properties

Riddelline is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 . Both R- and S-DHP have been shown to cause tumors in rodents . DHP can bind DNA, which may be a key step leading to its genotoxicity and tumorigenicity .

Cellular Effects

This compound has been shown to cause tumors at several different tissue sites in mice and rats . Administration of this compound caused blood-vessel cancer (hemangiosarcoma) of the liver in male mice and in rats of both sexes . It also caused benign liver tumors (hepatocellular adenoma) and mononuclear-cell leukemia in rats of both sexes .

Molecular Mechanism

This compound itself is not toxic; rather its metabolism in the liver contributes to its toxicity . This compound can be hydrolyzed in the liver into riddelliine N-oxide, which like riddelliine is not a toxic substance . This pathway is considered a detoxicating reaction .

Temporal Effects in Laboratory Settings

This compound is a colorless to off-white crystalline solid at room temperature and has a melting point of 197° to 198 °C . It is soluble in chloroform, acetone, and ethanol, and is sparingly soluble in water . As a solid, it is stable at room temperature in diffuse light for 12 months or longer .

Dosage Effects in Animal Models

Oral exposure to this compound caused tumors at several different tissue sites in mice and rats and early onset of tumors in rats

Metabolic Pathways

Riddelliine and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces . Riddelliine is metabolized in the liver to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 .

Transport and Distribution

Riddelliine and other pyrrolizidine alkaloids are absorbed primarily via ingestion, distributed to the liver, and excreted in the urine and feces

Subcellular Localization

Given that it is metabolized in the liver, it can be inferred that it is localized in the liver cells .

Preparation Methods

Riddelline is produced naturally by various plants in the genus Senecio. The synthesis of riddelliine involves the conversion of ornithine and arginine into retronecine . This process includes several steps:

    Conversion of Arginine to Putrescine: Arginine (or its precursor ornithine) is converted into putrescine.

    Formation of Homospermidine: Putrescine is then converted into homospermidine.

    Oxidation to Dialdehydeamine: Homospermidine is oxidized into dialdehydeamine.

    Intramolecular Mannich Reaction: Dialdehydeamine undergoes an intramolecular Mannich reaction to produce trachelanthamidine.

    Conversion to Supinidine: Trachelanthamidine is converted into supinidine, the final intermediate to producing retronecine.

Chemical Reactions Analysis

Riddelline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The major products formed from these reactions are riddelliine N-oxide and its reduced form, riddelliine.

Properties

IUPAC Name

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
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InChI

InChI=1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SVCNNZDUGWLODJ-RAYFHMIRSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O
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Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Record name RIDDELLINE
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DSSTOX Substance ID

DTXSID4026006
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Molecular Weight

349.4 g/mol
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Physical Description

Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F; is blackish-brown at melting point. (NTP, 1992), Colorless solid; [INCHEM] Colorless to off white solid; [CAMEO]
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
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Mechanism of Action

The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, ... A DNA adduct profile was detected in the livers of female F344 rats fed riddelliine, and a dose-response relationship was obtained for the level of the total (eight) DHR-derived DNA adducts and the level of the DHR-3'-dGMP adducts. These results suggest that riddelliine induces liver tumors in rats through a genotoxic mechanism and the eight DHR-derived DNA adducts are likely to contribute to liver tumor development., ... Riddelliine induces liver tumors in rats through a genotoxic mechanism involving the formation of (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which reacts with DNA to form a set of eight DNA adducts.
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CAS No.

23246-96-0
Record name RIDDELLINE
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Record name Riddelline
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Melting Point

369 °F (NTP, 1992), 197-198 (decomposes)
Record name RIDDELLINE
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Record name RIDDELLIINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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